REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:12])[CH2:4][CH2:5][S:6][CH2:7][C:8](OC)=[O:9].CCCCCC.[H-].[Na+]>C1COCC1>[CH3:1][O:2][C:3]([CH:4]1[C:8](=[O:9])[CH2:7][S:6][CH2:5]1)=[O:12] |f:2.3|
|
Name
|
|
Quantity
|
58 g
|
Type
|
reactant
|
Smiles
|
COC(CCSCC(=O)OC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was further refluxed for 5 h
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
EXTRACTION
|
Details
|
extracted by CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phase was dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to get a viscous residue
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with hexane
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1CSCC1=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17 g | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 35.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:12])[CH2:4][CH2:5][S:6][CH2:7][C:8](OC)=[O:9].CCCCCC.[H-].[Na+]>C1COCC1>[CH3:1][O:2][C:3]([CH:4]1[C:8](=[O:9])[CH2:7][S:6][CH2:5]1)=[O:12] |f:2.3|
|
Name
|
|
Quantity
|
58 g
|
Type
|
reactant
|
Smiles
|
COC(CCSCC(=O)OC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was further refluxed for 5 h
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
EXTRACTION
|
Details
|
extracted by CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phase was dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to get a viscous residue
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with hexane
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1CSCC1=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17 g | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 35.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |